3-Ethynyl-3-methylthietane 1,1-dioxide
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Overview
Description
3-Ethynyl-3-methylthietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H8O2S and a molecular weight of 144.19 g/mol . This compound is characterized by the presence of an ethynyl group and a methyl group attached to a thietane ring, which is further oxidized to form a 1,1-dioxide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylthietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating . The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-methylthietane 1,1-dioxide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be employed to convert the 1,1-dioxide structure back to the corresponding thietane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thietane derivatives . Substitution reactions can lead to a wide range of functionalized thietane compounds .
Scientific Research Applications
3-Ethynyl-3-methylthietane 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methylthietane 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, in the context of its antidepressant activity, the compound is believed to act on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission . It may stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and/or α2-adrenergic receptors . Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethynyl-3-methylthietane 1,1-dioxide include other thietane derivatives such as:
- 3-Phenylthietane 1,1-dioxide
- 3-Methylthietane 1,1-dioxide
- 3-Aryloxythietane 1,1-dioxide
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an ethynyl group and a methyl group, which confer unique chemical reactivity and potential biological activity . This dual substitution pattern allows for a broader range of chemical transformations and applications compared to other thietane derivatives .
Properties
IUPAC Name |
3-ethynyl-3-methylthietane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXABOQQRWQAIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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